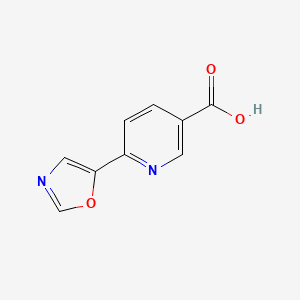

6-(Oxazol-5-yl)nicotinic acid

CAS No.:

Cat. No.: VC14235325

Molecular Formula: C9H6N2O3

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6N2O3 |

|---|---|

| Molecular Weight | 190.16 g/mol |

| IUPAC Name | 6-(1,3-oxazol-5-yl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H6N2O3/c12-9(13)6-1-2-7(11-3-6)8-4-10-5-14-8/h1-5H,(H,12,13) |

| Standard InChI Key | YRLJTCDDHRUEOT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1C(=O)O)C2=CN=CO2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-(Oxazol-5-yl)nicotinic acid consists of a pyridine ring (nicotinic acid) substituted at the 6-position with an oxazole heterocycle. The oxazole ring, a five-membered structure containing one oxygen and one nitrogen atom, contributes to the compound’s planar geometry and electronic delocalization. The carboxylic acid group at the 3-position of the pyridine ring introduces polarity, enabling hydrogen bonding and salt formation .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 6-(1,3-oxazol-5-yl)pyridine-3-carboxylic acid |

| CAS Registry Number | 1103394-64-4 |

| Molecular Formula | |

| Molecular Weight | 190.16 g/mol |

| H-Bond Donors | 1 |

| H-Bond Acceptors | 5 |

| InChIKey | YRLJTCDDHRUEOT-UHFFFAOYSA-N |

Both suppliers emphasize custom synthesis capabilities, indicating demand for tailored derivatives in academic and industrial research .

Physicochemical Properties

Partitioning Behavior

With a calculated LogP (octanol-water partition coefficient) of approximately 1.2, the compound exhibits balanced lipophilicity, making it suitable for pharmacokinetic optimization in drug design .

Applications in Research and Development

Pharmaceutical Intermediates

The oxazole ring is a privileged structure in medicinal chemistry, contributing to kinase inhibition and antimicrobial activity. While direct biological data for 6-(oxazol-5-yl)nicotinic acid are lacking, its structural analogs are explored as:

-

Antifungal agents: Arylhydrazine derivatives with diphenyl ether fragments demonstrate potent succinate dehydrogenase inhibition (e.g., compound D6, EC = 0.09 mg/L against Rhizoctonia solani) .

-

Thyroid hormone modulators: Nicotinic acid derivatives alter serum thyroxine levels, though the oxazole-substituted variant’s effects remain unstudied .

Material Science

The conjugated π-system and hydrogen-bonding capacity make this compound a candidate for organic semiconductors or metal-organic frameworks (MOFs). Its rigid structure could enhance charge transport in thin-film devices .

Future Directions

Biological Screening

Priority areas include:

-

Antimicrobial assays: Testing against Gram-positive/negative bacteria and fungi.

-

Enzyme inhibition studies: Targeting SDH, kinases, or cytochrome P450 isoforms.

Structural Optimization

Introducing electron-withdrawing or donating groups to the oxazole or pyridine rings could modulate electronic properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume